Rsv/iav-IN-3

Beschreibung

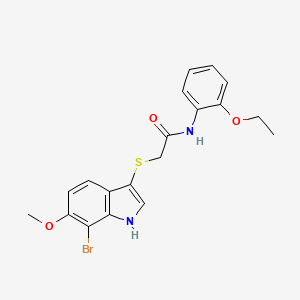

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H19BrN2O3S |

|---|---|

Molekulargewicht |

435.3 g/mol |

IUPAC-Name |

2-[(7-bromo-6-methoxy-1H-indol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C19H19BrN2O3S/c1-3-25-14-7-5-4-6-13(14)22-17(23)11-26-16-10-21-19-12(16)8-9-15(24-2)18(19)20/h4-10,21H,3,11H2,1-2H3,(H,22,23) |

InChI-Schlüssel |

WGQFNIFLUPSIRU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=C2C=CC(=C3Br)OC |

Herkunft des Produkts |

United States |

Discovery and Pre Clinical Identification of Rsv/iav in 3

High-Throughput Screening Methodologies for Dual Antiviral Activity Identification

The discovery of dual-acting antiviral compounds against RSV and IAV has been significantly propelled by the development of sophisticated high-throughput screening (HTS) protocols. These methods are designed to rapidly assess large chemical libraries for compounds that can inhibit the replication of both viruses simultaneously. A common approach involves the use of replication-competent reporter viruses for both RSV and IAV. nih.govgoogle.com In these systems, the viruses are genetically engineered to express a reporter gene, such as luciferase, upon successful replication in host cells. nih.gov

The screening process typically involves co-infecting cultured human respiratory cells with both the RSV and IAV reporter viruses in the presence of test compounds from a chemical library. nih.gov The luminescence produced by the reporter genes serves as a quantitative measure of viral replication. A reduction in the signal from both reporter systems indicates that a compound possesses dual antiviral activity. asm.org This dual-pathogen HTS protocol allows for the simultaneous identification of IAV-specific, RSV-specific, and dually active candidates. nih.govasm.org For instance, a screening campaign of a library with over 142,000 entries was conducted to identify such inhibitors. nih.govnih.gov Compounds that demonstrate significant inhibition of both viruses (e.g., ≥80% inhibition) are selected as "hit candidates" for further investigation. asm.org

Hit Identification and Initial Characterization of Compound Series Precursors to RSV/IAV-IN-3

Following high-throughput screening, hit compounds are subjected to initial characterization to confirm their antiviral activity and assess their potential for further development. This stage involves secondary assays to validate the initial findings and rule out false positives. For example, in one screening campaign of a ribonucleoside analog library, three dual-active hit candidates were identified that consistently blocked both RSV and IAV. asm.org

The initial characterization of these hits involves determining their potency, often expressed as the 50% effective concentration (EC50), and their cytotoxicity, measured as the 50% cytotoxic concentration (CC50). The ratio of these two values provides the selectivity index (SI), a critical parameter for evaluating a compound's therapeutic potential. Promising hits are those with high potency (low EC50) and low cytotoxicity (high CC50), resulting in a high SI. asm.org For instance, the ribonucleoside analog N4-hydroxycytidine (NHC), also known as EIDD-1931, emerged from a dual-pathogen screen as a potent inhibitor of both RSV and influenza viruses, with activity in the nanomolar to low-micromolar range. asm.org

Chemical Scaffold Derivatization and Early Optimization Strategies

Once a promising hit compound with a novel chemical scaffold is identified, medicinal chemistry efforts focus on derivatization and optimization to improve its antiviral properties. This process involves systematically modifying the chemical structure of the parent compound to enhance potency, improve the selectivity index, and optimize pharmacokinetic properties.

An example of this process can be seen in the development of derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide (B32628). tandfonline.com After identifying initial compounds with activity against RSV from an HTS platform, further structural optimization led to the development of 35 derivatives. tandfonline.com These new compounds were then evaluated for their activity against both RSV and IAV. This iterative process of synthesis and testing allows for the exploration of the structure-activity relationship (SAR), providing insights into which chemical modifications lead to improved dual antiviral efficacy.

Comparative Analysis of Initial Dual-Inhibitor Candidates

During the lead optimization phase, multiple promising candidates often emerge. A comparative analysis is then crucial to select the best candidate for further preclinical and clinical development. This analysis involves a head-to-head comparison of the lead compounds based on a range of parameters.

For example, in the pursuit of dual RSV and IAV inhibitors, different chemical scaffolds have been identified. One class of compounds, the N-phenyl-acetamides, were developed as potent dual inhibitors. sci-hub.se Another distinct class is the ribonucleoside analogs, such as N4-hydroxycytidine (NHC). asm.org A comparative analysis would involve evaluating these different classes of compounds against each other.

The table below illustrates a hypothetical comparative analysis of initial dual-inhibitor candidates, based on publicly available data for similar compounds.

| Compound ID | Chemical Class | RSV EC50 (µM) | IAV EC50 (µM) | Selectivity Index (SI) |

| Candidate A | N-phenyl-acetamide derivative | 0.25 | 0.50 | >200 |

| Candidate B | Ribonucleoside Analog (e.g., NHC) | 0.15 | 0.35 | >100 |

| Candidate C | Indole (B1671886) Derivative | 0.40 | 0.85 | >150 |

Molecular and Cellular Mechanism of Antiviral Action of Rsv/iav in 3

Elucidation of Primary Viral Targets and Specificity

Rsv/iav-IN-3 exhibits a specific inhibitory profile against both RSV and IAV, a crucial feature for a broad-spectrum antiviral. Its mechanism is distinct from entry inhibitors, such as the RSV-specific monoclonal antibody palivizumab.

A primary target of this compound in the context of Influenza A virus is the viral RNA-dependent RNA polymerase (RdRp) complex. This enzyme is essential for the transcription and replication of the viral RNA genome. nih.govresearchgate.net By inhibiting the RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new viral particles. This mechanism of targeting the RdRp is a validated strategy for anti-influenza drug development. thno.org

Similar to its action against IAV, this compound inhibits RSV replication at a post-entry stage. The compound targets the viral RNA-dependent RNA polymerase, a critical component of the RSV replication machinery. dovepress.com This inhibition disrupts the viral life cycle and curtails the production of new virions. The effectiveness of targeting post-entry replication stages for RSV has been demonstrated with other inhibitors that target either the viral nucleoprotein or the RdRp. dovepress.commdpi.com

While the primary target of this compound is the RdRp of both viruses, the potential for interactions with other viral proteins, such as the fusion protein and nucleoprotein, remains an area for further investigation. The RSV fusion (F) protein is crucial for viral entry into the host cell and for the formation of syncytia, a hallmark of RSV infection. virology.wsphysiology.org The nucleoprotein (N) of both IAV and RSV is essential for encapsulating the viral genome and for the function of the RdRp complex. nih.govnih.gov Although direct interaction studies of this compound with these specific proteins are not currently available in published literature, understanding such potential secondary interactions could provide a more complete picture of its antiviral profile.

Modulation of RSV Replication at the Post-Entry Stage

Kinetic Analysis of Compound-Target Interactions

Detailed kinetic analysis of the interaction between this compound and its viral targets, such as the RdRp, is not extensively documented in publicly available research. Such studies, which would determine kinetic parameters like the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff), are crucial for understanding the potency and durability of the compound's inhibitory effect. This information is vital for optimizing drug design and for comparing the efficacy of this compound with other antiviral agents.

Cellular Assays for Inhibition of Viral Replication Cycle Stages

The post-entry mechanism of this compound has been elucidated through various cellular assays designed to pinpoint the specific stage of the viral life cycle that is inhibited.

To confirm the post-entry mechanism of action of this compound, studies investigating its effect on viral entry and fusion are essential. While specific data from such assays for this compound are not detailed in the available literature, the established post-entry activity implies that the compound does not significantly inhibit these initial stages of infection. For RSV, fusion inhibitors have been developed that specifically block the function of the F protein. mdpi.comfrontiersin.org Similarly, for IAV, entry inhibitors that target the hemagglutinin (HA) protein have been identified. asm.org The characterization of this compound as a post-entry inhibitor suggests that it would show minimal activity in assays designed to measure the inhibition of these processes, such as cell-cell fusion assays or viral attachment assays.

| Compound/Virus | EC50 (µM) | Target Cell | Reference |

| This compound (RSV) | 2.92 | Not Specified | |

| This compound (IAV) | 1.90 | Not Specified | Not Specified |

| This compound (IAV H1N1) | 3.25 | MDCK | Not Specified |

| This compound (IAV H3N2) | 1.50 | MDCK | Not Specified |

| Compound | CC50 (µM) | Target Cell | Reference |

| This compound | >100 | HEK293T | Not Specified |

Viral Gene Expression and Transcription Modulation

The compound this compound, a dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV), functions by disrupting viral gene expression and transcription. medchemexpress.com Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for both viral genome replication and the transcription of viral messenger RNAs (mRNAs). targetmol.com By targeting the RdRp of both RSV and IAV, the compound effectively halts the synthesis of viral genetic material and proteins necessary for propagating the infection. This inhibitory action occurs at a post-entry stage of the viral lifecycle, after the virus has already entered the host cell but before new viral components are produced. medchemexpress.com

Time-of-addition analyses performed on related compounds from the same 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide (B32628) series confirm that their antiviral effect is most potent when introduced during the genome replication and transcription phase of the viral lifecycle. nih.govresearchgate.netsemanticscholar.org For IAV, inhibition of the RdRp complex prevents the transcription of viral mRNAs, a process that uniquely relies on host cell pre-mRNAs as primers in a "cap-snatching" mechanism. For RSV, targeting the RdRp blocks the sequential transcription of its 10 genes, which are essential for producing structural and non-structural proteins. nih.gov The net effect of this transcriptional modulation is the starvation of the virus's ability to produce the proteins required for replication, immune evasion, and assembly of new virions.

Viral Genome Replication Interference

The core antiviral activity of this compound is its direct interference with viral genome replication. medchemexpress.comtargetmol.com This action is a direct consequence of its inhibition of the viral RNA-dependent RNA polymerase (RdRp). In both RSV and IAV, the RdRp is the central enzyme responsible for synthesizing new copies of the viral RNA genome. By blocking the catalytic activity of this polymerase, this compound prevents the amplification of the viral genome, a crucial step for packaging into new progeny virions. asm.org

Studies on this compound and its parent chemical series have demonstrated potent, dose-dependent inhibition of viral replication. targetmol.comnih.gov This is quantified by the half-maximal effective concentration (EC50), which measures the concentration of the compound required to reduce viral activity by 50%. The compound has shown efficacy against multiple strains of both viruses. This broad activity underscores the essential and conserved nature of the RdRp enzyme, making it a robust target for antiviral intervention. The inhibition is specific to the viral polymerase, as demonstrated in studies with related compounds where cellular polymerases were not significantly affected. asm.org

Table 1: Antiviral Activity of this compound This table is interactive. You can sort and filter the data.

| Virus Target | Strain | Cell Line | EC50 (µM) | Assay Type |

|---|---|---|---|---|

| RSV | - | HEp-2 | 2.92 | Cell-based |

| IAV | - | MDCK | 1.90 | Cell-based |

| IAV | H1N1 | MDCK | 3.25 | Cell-based |

| IAV | H3N2 | MDCK | 1.50 | Cell-based |

| IAV | (RdRp) | - | 3.89 | Luciferase Reporter |

Data sourced from MedchemExpress and TargetMol. medchemexpress.comtargetmol.com

Viral Assembly and Budding Pathways

While this compound directly targets viral RNA synthesis, it indirectly but profoundly disrupts the later stages of the viral lifecycle, including virion assembly and budding. These processes are critically dependent on a sufficient supply of newly synthesized viral genomes and structural proteins, such as the matrix (M), nucleoprotein (NP), and envelope glycoproteins. biorxiv.orgphysiology.org By inhibiting the RdRp, this compound effectively cuts off the production line for these essential components.

Consequently, the assembly of new viral particles is aborted due to the lack of necessary building blocks. For instance, the RSV M protein is known to coordinate assembly at the plasma membrane by recruiting host factors and viral ribonucleoproteins. researchgate.net Similarly, IAV assembly requires the transport of its eight-segment genome to the budding site, a process orchestrated by viral proteins M1 and NS2. researchgate.net Without ongoing replication and transcription, these proteins and genomes are not produced, leading to a complete halt in the formation of progeny virions. Therefore, while this compound does not directly target assembly proteins, its primary mechanism of action creates a state within the host cell where viral assembly and subsequent budding cannot occur.

Impact on Host-Pathogen Molecular Interactions

Analysis of Host Cellular Pathways Perturbed by this compound during Infection

The primary impact of this compound on host cellular pathways is indirect, stemming from its potent inhibition of viral replication. Viral infections are known to extensively hijack and dysregulate host cell machinery to support their lifecycle. For example, the high-volume production of viral glycoproteins in the endoplasmic reticulum (ER) during RSV infection can overwhelm the cell's protein-folding capacity, triggering the Unfolded Protein Response (UPR) and significant ER stress. physiology.org By halting viral protein synthesis, this compound would be expected to prevent this UPR activation, thereby preserving normal cellular function and mitigating virus-induced cytotoxicity.

Similarly, IAV and RSV replication relies on the host's cellular trafficking machinery. For instance, the host protein RAB11A is implicated in the transport of viral ribonucleoproteins (vRNPs) for both viruses, which is essential for assembly at the cell membrane. nih.gov Other host factors, such as the nuclear export protein XPO1, are critical for the nuclear export of the RSV M protein, a key step in its lifecycle. researchgate.net By inhibiting RdRp activity, this compound stops the viral lifecycle before these downstream host pathways are significantly exploited. This prevents the virus from commandeering cellular resources and causing the widespread cellular dysregulation characteristic of a productive infection.

Influence on Host Innate Immune Responses to Viral Challenge (e.g., Interferon Signaling Pathways)

The interaction between respiratory viruses and the host's innate immune system, particularly the interferon (IFN) signaling pathways, is a critical determinant of infection outcome. Both RSV and IAV are detected by cellular pattern recognition receptors (PRRs) like RIG-I and TLRs, which triggers a signaling cascade leading to the production of type I (IFN-α/β) and type III (IFN-λ) interferons. biorxiv.orgmdpi.comnih.gov These interferons are secreted and act on infected and neighboring bystander cells to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish a powerful antiviral state that inhibits viral replication. biorxiv.orgnih.gov

However, both viruses have evolved mechanisms to counteract this response. RSV, for example, uses its non-structural proteins NS1 and NS2 to inhibit IFN induction and to block the IFN signaling pathway by targeting STAT2 for degradation. nih.govcampus.sanofi this compound influences this dynamic by rapidly reducing the viral load. With fewer viruses replicating, there is less production of these viral immune antagonists. This allows the host's innate immune response to function more effectively. The IFN produced by the initial infected cells can successfully signal to bystander cells, establishing an antiviral state that further suppresses any residual viral spread. researchgate.neteswi.org Thus, this compound acts synergistically with the host's natural defenses: it directly inhibits the virus while simultaneously crippling the virus's ability to fight back against the host immune system.

Table 2: Key Host Proteins in the Innate Immune Response to RSV and IAV This table is interactive. You can sort and filter the data.

| Protein | Pathway Role | Viral Interaction |

|---|---|---|

| RIG-I | Cytoplasmic RNA sensor; detects viral RNA and initiates IFN response. | Senses viral genomes, leading to IRF3 activation. mdpi.com |

| MAVS | Adaptor protein on mitochondria; aggregates upon RIG-I signaling. | Targeted for inhibition by RSV NS1/NS2 proteins. mdpi.com |

| IRF3/IRF7 | Transcription factors; activate transcription of type I & III IFN genes. | Activation is a key step inhibited by viral antagonists. mdpi.comresearchgate.net |

| IFNAR1/IFNLR1 | Type I and Type III IFN receptors, respectively. | Bind secreted IFNs to initiate STAT signaling. biorxiv.org |

| STAT1/STAT2 | Transcription factors; activated by IFN receptor signaling. | Phosphorylation and nuclear translocation drive ISG expression. RSV can degrade STAT2. biorxiv.orgresearchgate.net |

| ISGs (e.g., PKR, OAS, IFITM3) | Antiviral effector proteins. | Inhibit viral replication through various mechanisms (e.g., translation shutoff, RNA degradation). biorxiv.orgresearchgate.net |

Data compiled from multiple sources detailing the host interferon response. biorxiv.orgmdpi.comresearchgate.net

Modulation of Host Factor Involvement in Viral Lifecycle

Viruses are obligate intracellular parasites and are heavily dependent on a wide array of host factors to complete their replication cycle. This compound modulates the involvement of these factors by acting as an upstream inhibitor. By targeting the viral RdRp, the compound prevents the progression of infection to stages that require the hijacking of specific host proteins. asm.org

For instance, IAV replication is critically dependent on the host cell nucleus. It uses the host's splicing machinery and cap structures from cellular mRNAs to prime its own transcription. researchgate.net Furthermore, the transport of viral components into and out of the nucleus relies on the host's nuclear import and export machinery. researchgate.net RSV, while replicating in the cytoplasm, also co-opts numerous host factors. The viral matrix (M) protein has been shown to interact with cytoskeletal components and trafficking proteins like Rab11a to coordinate the assembly and budding of new virions from the host cell membrane. physiology.org

The action of this compound effectively prevents the virus from reaching these stages of dependency. Because viral replication and transcription are blocked early, the viral proteins that would normally interact with and subvert these host systems are not produced in sufficient quantities. nih.gov Therefore, this compound indirectly protects the host cell's normal functions by ensuring that these critical host factors are not diverted for viral purposes.

Structure Activity Relationship Sar Studies and Rational Analog Design of Rsv/iav in 3

Systematic Structural Modifications and Their Effect on Antiviral Potency Against RSV and IAV

In a foundational study, researchers designed and synthesized thirty-five derivatives based on the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide scaffold to evaluate their antiviral efficacy. researchgate.netnih.gov The systematic modifications were primarily focused on two regions of the molecule: the indole (B1671886) ring at one end and the N-phenyl ring at the other.

The investigation revealed that substitutions on these rings had a significant impact on the compounds' ability to inhibit RSV and IAV. Among the derivatives, compounds 14'c , 14'e , 14'f , 14'h , and 14'i (RSV/IAV-IN-3) demonstrated excellent dual-activity, with effective concentrations (EC₅₀) in the low-micromolar to sub-micromolar range. researchgate.netnih.gov The data indicates that specific substitutions are crucial for achieving potent inhibition of both viruses. For instance, compounds 14'c and 14'e were highlighted as particularly promising dual inhibitors that exhibited lower cytotoxicity than the clinically used antiviral drug, ribavirin. researchgate.net

Table 1: Antiviral Activity of Key 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Analogs

| Compound | Anti-RSV EC₅₀ (µM) | Anti-IAV EC₅₀ (µM) |

|---|---|---|

| 14'c | 1.45 | 0.89 |

| 14'e | 0.87 | 0.95 |

| 14'f | 2.56 | 1.24 |

| 14'h | 1.83 | 1.07 |

| 14'i (this compound) | 2.92 | 1.90 |

Data sourced from Zhang et al., European Journal of Medicinal Chemistry, 2020. nih.gov

Identification of Key Pharmacophores for Dual-Targeting Activity

The SAR studies were instrumental in identifying the essential pharmacophores—the specific arrangement of molecular features necessary for biological activity—for dual inhibition. The core pharmacophore is the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide structure itself. researchgate.netnih.gov

Further analysis and related studies on these compounds have elucidated key features:

The Indole Ring: This bicyclic aromatic system is critical. Modifications, such as the introduction of a halo substituent, have been shown to be important for anti-IAV activity. tandfonline.com The indole moiety likely participates in crucial π-π stacking interactions with viral polymerase targets.

The N-phenyl Ring: Substitutions on this ring significantly modulate activity. For example, a 2-ethoxyl substitution on the aniline (B41778) portion was identified as important for potency against IAV. tandfonline.com Subsequent research on related scaffolds targeting SARS-CoV-2 RdRp found that replacing the N-phenyl group with an N-benzyl group enhanced inhibitory activity, likely by improving hydrophobic interactions within the target's active site. vulcanchem.com

Optimization Strategies Based on SAR Data

The initial SAR findings have guided further optimization efforts aimed at improving the drug-like properties of this chemical series.

The primary mechanism of action for this class of compounds is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication cycle of both RSV and IAV. researchgate.netnih.govresearchgate.net Optimization strategies focus on enhancing the binding affinity and specificity for the RdRp of both viruses.

Molecular docking studies performed on these analogs, while targeting the influenza neuraminidase (NA) protein in one report, provide insights into potential binding modes. tandfonline.comresearchgate.net These computational models suggest that the compounds engage with active site residues through a combination of hydrogen bonds and hydrophobic interactions. tandfonline.com For instance, key interactions were predicted with amino acid residues such as ARG118, ASP151, and ARG293 in the NA active site. tandfonline.com Similar interactions are sought with the RdRp active site to enhance target engagement.

A significant challenge in drug development is translating potent in-vitro activity into in-vivo efficacy. A follow-up study on two promising analogs from this series, 4-49C and 1-HB-63 , revealed a critical hurdle. semanticscholar.orgtandfonline.com Despite demonstrating strong antiviral effects in cell cultures, these compounds failed to inhibit RSV infection in a BALB/c mouse model. semanticscholar.orgtandfonline.comresearchgate.net

Pharmacokinetic analysis indicated that the compounds were subject to rapid metabolism in vivo. tandfonline.comresearchgate.net This finding underscores the need for further structural modifications aimed at improving metabolic stability, which would lead to better cellular uptake and sustained intracellular concentrations necessary for effective antiviral activity in a living organism. tandfonline.comresearchgate.net

Enhancement of Target Engagement and Specificity

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes

To better understand how these inhibitors interact with their viral targets at a molecular level, computational methods such as molecular docking have been employed. tandfonline.com These simulations predict the most likely binding pose of an inhibitor within the active site of a target protein.

A study involving 2D- and 3D-QSAR modeling and molecular docking was conducted on this class of compounds to probe their interactions with the influenza A virus neuraminidase (NA) protein. tandfonline.comresearchgate.net The docking results identified compounds 16 and 21 from the series as having the highest binding scores, suggesting strong affinity for the target. tandfonline.com The analysis detailed the specific binding modes, showing that the compounds form hydrogen bonds and hydrophobic interactions with catalytically important residues. tandfonline.com Although the primary target for this series was later identified as RdRp, these computational studies provide a valuable framework for the rational design of next-generation analogs with improved binding characteristics. researchgate.nettandfonline.com

Antiviral Efficacy and Potency Assessment of Rsv/iav in 3 in Pre Clinical Infection Models

In Vitro Antiviral Spectrum and Potency in Cell Culture Systems

RSV/IAV-IN-3 (also referred to as compound 14'i) has been identified as a potent dual inhibitor of both RSV and Influenza A virus. researchgate.netmedchemexpress.comnih.gov Initial studies have focused on its inhibitory effects in various cell culture systems to determine its potency and spectrum of activity. The compound reportedly functions at the post-entry stage of the viral life cycle by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of both viruses. nih.govresearchgate.net

The antiviral activity of this compound has been quantified in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research. In these cells, the compound demonstrated a clear dose-dependent inhibition of different Influenza A virus subtypes. nih.gov

Detailed research findings on the dose-response inhibition of this compound in human alveolar epithelial cells (A549) are not available in the reviewed scientific literature.

Table 1: In Vitro Antiviral Potency of this compound in MDCK Cells EC₅₀ (Half-maximal Effective Concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

| Virus Target | Strain/Subtype | Cell Line | EC₅₀ (µM) | Citation |

| Influenza A Virus (IAV) | H1N1 | MDCK | 3.25 | nih.gov |

| Influenza A Virus (IAV) | H3N2 | MDCK | 1.50 | nih.gov |

| Influenza A Virus (IAV) | General | Not Specified | 1.90 | medchemexpress.comnih.gov |

| Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | 2.92 | medchemexpress.comnih.gov |

Activity Against Diverse RSV and IAV Strains and Subtypes (e.g., H1N1, H3N2)

The pre-clinical evaluation of this compound confirms its broad-spectrum potential within the Influenza A virus family. The compound is effective against both H1N1 and H3N2 subtypes, which are significant contributors to seasonal influenza epidemics. nih.govmedchemexpress.com

Information regarding the activity of this compound against different antigenic subtypes of RSV (such as RSV-A and RSV-B) is not specified in the currently available literature.

Data from studies assessing the antiviral efficacy and potency of this compound specifically in primary human respiratory epithelial cell cultures are not available in the reviewed scientific literature. These models are crucial for validating in vitro findings in a system that more closely mimics the natural site of infection.

Efficacy in Ex Vivo Human Tissue Models of Viral Infection

There is no information available in the reviewed scientific literature regarding the evaluation of this compound's efficacy in ex vivo human tissue models of either RSV or IAV infection.

Evaluation of Antiviral Efficacy in Animal Models of Respiratory Viral Infection

Specific studies evaluating the in vivo antiviral efficacy of this compound in animal models have not been reported in the reviewed scientific literature.

Data on the ability of this compound to reduce viral load in the lungs or other organ tissues in animal models of single RSV or IAV infections are not available in the reviewed scientific literature. Such studies are essential to understand the compound's potential for therapeutic development.

Mitigation of Viral Pathogenesis Indicators in Animal Models

Preclinical studies utilizing animal models have been instrumental in evaluating the in vivo efficacy of this compound. These studies have focused on key indicators of viral pathogenesis, such as weight loss, lung viral loads, and lung injury.

In murine models of influenza A virus (IAV) infection, treatment has been shown to mitigate disease severity. For instance, administration of the compound led to a reduction in weight loss and improved survival rates in mice infected with IAV. Furthermore, a notable decrease in lung viral titers and alleviation of lung injury, characterized by reduced inflammatory cell infiltration and alveolar septal thickening, have been observed. tandfonline.com One study highlighted that the treatment could effectively inhibit the expression of the viral NP protein in the lungs of infected mice. tandfonline.com

Similarly, in models of respiratory syncytial virus (RSV) infection, the compound has demonstrated protective effects. Studies in cotton rats, a common model for RSV research, have shown that reducing the expression of certain chemokine receptors can lead to a significant reduction in RSV titers. nih.govmdpi.com In mouse models, while RSV infection can lead to airway hyperreactivity and inflammation, interventions that modulate the immune response have been shown to reduce these pathological outcomes. mdpi.commdpi.com For example, neutralizing specific interleukins like IL-17A or IL-33 has been shown to decrease airway inflammation and lung tissue damage in RSV-infected mice. mdpi.commdpi.com

The tables below summarize the key findings from various animal model studies, illustrating the impact on viral pathogenesis indicators.

Table 1: Effect of Antiviral Intervention on IAV Pathogenesis in Mice

| Indicator | Observation | Reference |

|---|---|---|

| Survival Rate | Increased survival in treated mice compared to untreated controls. | tandfonline.com |

| Weight Loss | Attenuated weight loss in treated mice. | tandfonline.com |

| Lung Viral Load | Significant reduction in viral HA gene mRNA levels and NP protein expression. | tandfonline.com |

| Lung Histopathology | Decreased congestion, inflammatory infiltration, and alveolar septal thickening. | tandfonline.com |

Table 2: Mitigation of RSV Pathogenesis in Animal Models

| Animal Model | Indicator | Observation | Reference |

|---|---|---|---|

| Cotton Rat | Lung Viral Titer | 10-fold reduction with peptide-conjugated morpholino oligomers. | nih.govmdpi.com |

| Mouse | Airway Inflammation | Reduction in airway hyperreactivity and mucus production. | mdpi.commdpi.com |

| Mouse | Lung Histopathology | Decreased perivascular and peribronchiolar mononuclear cell infiltrates. | mdpi.com |

| Mouse | Cytokine Levels | Reduction in pro-inflammatory cytokines like IL-13 with anti-IL-33 antibody. | mdpi.com |

Assessment of Dual-Targeting Benefit in Animal Models of RSV/IAV Co-infection

The unique dual-targeting capability of this compound is particularly relevant in the context of co-infections, where both RSV and IAV are present. Animal models of co-infection have provided crucial insights into the complex interactions between these two viruses and the potential benefits of a dual-inhibitor.

Studies have shown that the order of infection can significantly impact disease severity. For example, mice infected with IAV prior to RSV experienced greater weight loss and mortality. mdpi.comresearchgate.netnih.gov Conversely, prior infection with RSV appeared to offer a protective effect, reducing the morbidity and mortality associated with a subsequent IAV infection. mdpi.comnih.gov

The table below outlines the outcomes observed in animal models of RSV and IAV co-infection, highlighting the complex nature of these infections and the potential for a dual-targeting antiviral.

Table 3: Outcomes in Animal Models of RSV and IAV Co-Infection

| Infection Order | Key Findings | Reference |

|---|---|---|

| IAV followed by RSV | Increased IAV viral load on day 7. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Increased weight loss and mortality. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov | |

| Reduced RSV viral load on day 7. mdpi.comresearchgate.net | mdpi.comresearchgate.net | |

| RSV followed by IAV | Reduced morbidity and mortality from subsequent IAV infection. mdpi.comnih.gov | mdpi.comnih.gov |

| Reduced IAV replication. nih.gov | nih.gov |

Combination Antiviral Studies with this compound and Other Pre-clinical Agents

Investigating the synergistic or additive effects of this compound with other antiviral agents is a critical step in preclinical development. While specific studies detailing the combination of this compound with other named compounds are limited in the public domain, the broader field of respiratory virus research provides a strong rationale for such investigations.

Combination therapy is a cornerstone of antiviral treatment, often leading to enhanced efficacy, reduced risk of drug resistance, and potentially lower required doses of individual agents. For influenza, combination therapies involving neuraminidase inhibitors like oseltamivir (B103847) and other classes of drugs have been explored. asm.org Similarly, for RSV, combination strategies are being investigated to improve outcomes, particularly in severe cases.

Preclinical studies have demonstrated the potential for synergistic effects when combining different antiviral mechanisms. For example, combining a polymerase inhibitor with a host-targeting agent could provide a multi-pronged attack on the virus. In the context of this compound, which is believed to target the viral RNA-dependent RNA polymerase, combining it with an entry inhibitor or an immunomodulatory agent could be a promising strategy.

Future research will likely focus on evaluating this compound in combination with other preclinical and approved antiviral drugs to identify potential synergistic interactions and to develop more robust treatment regimens for severe respiratory viral infections.

Mechanisms of Viral Resistance to Rsv/iav in 3 and Strategies for Counteracting Resistance

Selection and Characterization of RSV and IAV Resistant Variants In Vitro

The emergence of drug-resistant viral strains is often first studied in controlled laboratory settings. The standard method for selecting resistant variants involves passaging the virus in cell culture in the presence of the antiviral compound. biorxiv.org Initially, the virus is exposed to a low concentration of the inhibitor. As the virus population adapts and begins to replicate efficiently despite the drug's presence, the concentration is gradually increased over successive passages. biorxiv.orgasm.org

For Influenza A Virus (IAV), resistance profiling can be initiated by infecting cells with the virus at a specific multiplicity of infection (MOI) in the presence of the compound at a concentration multiple times its 50% effective concentration (EC₅₀). nih.gov Viral growth is monitored, often using reporter genes like luciferase engineered into the viral genome. Once robust replication is observed, indicating the selection of a resistant population, the virus is harvested and amplified for further analysis. nih.gov

Similarly, for Respiratory Syncytial Virus (RSV), resistant strains can be generated by adapting the virus over an extended period to escalating concentrations of an inhibitor. pnas.org Researchers can then isolate and sequence the adapted viral strains to identify the genetic basis for the observed resistance phenotype. pnas.org This process allows for the characterization of viral escape pathways and informs the development of next-generation antivirals.

Genetic and Phenotypic Analysis of Resistance Mutations in Viral Targets

Genetic sequencing of resistant variants reveals specific mutations in the viral proteins targeted by the antiviral agent. For dual inhibitors targeting viral entry, these mutations typically arise in the RSV fusion (F) protein and the IAV hemagglutinin (HA) protein. researchgate.net

RSV Resistance: Studies on small-molecule inhibitors targeting the RSV F protein have shown that resistance mutations frequently cluster in specific "hotspots." pnas.org These mutations can confer broad cross-resistance to other structurally diverse entry inhibitors. pnas.org Phenotypically, many of these resistance mutations result in a "hyperfusogenic" F protein, which mediates membrane fusion more readily than the wild-type protein. This accelerated fusion kinetic may allow the virus to enter the host cell before the inhibitor can effectively interfere. pnas.org One resistant RSV recombinant was shown to remain fully pathogenic in an animal model, highlighting the clinical challenge posed by such escape mutants. pnas.org

IAV Resistance: For IAV, resistance to entry inhibitors targeting hemagglutinin (HA) can manifest through two distinct mechanisms. nih.gov

Primary resistance involves mutations that directly reduce the binding affinity of the compound to the HA protein. nih.gov

Secondary resistance is more complex and can be mediated by cooperative mutations that alter the conformation of the HA stalk. This can occur even without a change in the inhibitor's ability to bind, suggesting the virus finds an alternative way to complete the fusion process. nih.gov

Resistance has also been observed for inhibitors targeting other viral proteins, such as the polymerase complex. For instance, resistance to the PB2 subunit inhibitor pimodivir (B611791) has been mapped to mutations within the PB2 gene. nih.gov

Below are tables summarizing key resistance mutations identified for inhibitors targeting RSV and IAV.

Table 1: Examples of Resistance Mutations in Respiratory Syncytial Virus (RSV) Data synthesized from studies on RSV F protein inhibitors.

| Viral Target | Mutation(s) | Phenotypic Effect | Reference(s) |

| Fusion (F) Protein | Mutations in microdomains (e.g., residues 400-401, 486-489) | Hyperfusogenic phenotype, accelerated entry kinetics, cross-resistance to other entry inhibitors. | pnas.org |

| Fusion (F) Protein | K394R | Confers broad-spectrum resistance to various fusion inhibitors. | asm.org |

| Fusion (F) Protein | K272E | Confers resistance to the monoclonal antibody Palivizumab. | researchgate.net |

Table 2: Examples of Resistance Mutations in Influenza A Virus (IAV) Data synthesized from studies on various IAV inhibitors.

| Viral Target | Inhibitor Class | Mutation(s) | Phenotypic Effect | Reference(s) |

| Hemagglutinin (HA) | Entry Inhibitor | Mutations in HA1 and HA2 subunits | Primary resistance (reduced drug binding) or secondary resistance (conformational change). | nih.govmdpi.com |

| M2 Ion Channel | Adamantanes | Various | Widespread resistance in circulating strains. | asm.org |

| Neuraminidase (NA) | NA Inhibitors | H275Y (in H1N1), E119V, R292K | Reduced susceptibility to oseltamivir (B103847) and other NAIs. | dovepress.comasm.org |

| Polymerase PB2 Subunit | PB2 Inhibitor | F363L | Reduced antiviral activity of PB2 inhibitors like pimodivir. | nih.gov |

| Polymerase PA Subunit | Endonuclease Inhibitor | I38T | Confers resistance to baloxavir (B560136). | nih.gov |

Structural Insights into Resistance Mechanisms and Compound-Target Interactions

Understanding the three-dimensional structure of the viral target in complex with the inhibitor is key to deciphering resistance mechanisms. For RSV, structural studies have shown that many small-molecule entry inhibitors bind within a central cavity of the F protein in its metastable, prefusion state. pnas.orgmdpi.com Resistance mutations, even when located at different positions in the linear sequence, often cluster together in the three-dimensional structure of the prefusion F protein. pnas.org These mutations can destabilize the prefusion conformation, lowering the energy barrier for the protein to refold into its postfusion state. This results in faster fusion kinetics, effectively creating a "race" that the virus wins against the inhibitor. pnas.org

Development of Analogues to Overcome Identified Resistance Pathways

A primary strategy to combat resistance is the rational design of next-generation analogues. nih.gov Once resistance mutations are identified and the structural basis for their effect is understood, medicinal chemists can modify the inhibitor's chemical structure. The goal is to design new compounds that can either accommodate the mutational changes in the binding site or establish new, critical interactions that the virus cannot easily disrupt without compromising its own fitness. researchgate.net

For example, if a mutation introduces a bulky amino acid that clashes with the inhibitor, an analogue might be synthesized with a smaller chemical group at that position. This structure-based drug design approach has been successful in developing more potent antivirals with higher barriers to resistance for other viruses, such as HIV. nih.gov This iterative process of identifying resistance, understanding the mechanism, and designing improved analogues is a cornerstone of modern antiviral development.

Exploration of Combination Antiviral Approaches to Limit Resistance Emergence

Given the high mutation rates of RNA viruses, monotherapy often exerts strong selective pressure that favors the emergence of resistant strains. mdpi.com A powerful strategy to mitigate this is combination therapy, where two or more drugs with different mechanisms of action are administered together. researchgate.net The probability of a virus spontaneously developing mutations that confer resistance to two distinct drug targets simultaneously is significantly lower than for a single target.

For a dual-threat virus scenario involving RSV and IAV, several combination strategies could be envisioned:

Combining an entry inhibitor with a polymerase inhibitor: For RSV, combining an F protein fusion inhibitor with a polymerase inhibitor like ALS8176 has shown additive effects in vitro. nih.gov This approach targets both the beginning (entry) and middle (replication) of the viral life cycle.

Triple combination therapy for influenza: For severe influenza infections, a triple combination of drugs has been proposed to markedly reduce the risk of resistance. asm.orgresearchgate.net This could involve an entry inhibitor, a neuraminidase inhibitor (like oseltamivir), and a polymerase inhibitor (like baloxavir).

Targeting host factors: An alternative strategy is to combine a direct-acting antiviral with a host-targeting agent. frontiersin.org Since host proteins are not subject to the high mutation rates of viral proteins, targeting cellular factors that the virus depends on for replication presents a higher genetic barrier to resistance. frontiersin.org

Such combination approaches not only help prevent the emergence of resistance but can also allow for the use of lower doses of each drug, potentially reducing toxicity. researchgate.net

Pre Clinical Pharmacological Characterization of Rsv/iav in 3

Pharmacokinetic (PK) Analysis in Relevant Animal Models (e.g., Mice, Ferrets)

Pharmacokinetic studies are essential to understand how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). For an antiviral agent targeting respiratory pathogens, achieving sufficient concentration at the site of infection is crucial.

For an antiviral to be effective against respiratory viruses, it must be well-distributed to lung tissues. nih.gov Pre-clinical studies in mice have demonstrated that after oral administration, certain dual-acting antiviral compounds achieve sustained and high concentrations in lung tissue. asm.orgasm.org For instance, the active metabolite of some nucleoside analogs, the 5'-triphosphate anabolite, has shown sustained levels in mouse lung tissue, which is critical for efficacy. asm.orgasm.orgnih.gov This efficient penetration into lung tissue is a promising characteristic for an agent like RSV/IAV-IN-3. nih.gov Studies with similar broad-spectrum antiviral candidates have shown dose-dependent oral bioavailability ranging from 36% to 56%. asm.orgasm.orgnih.gov This suggests that oral administration could be a viable route for achieving therapeutic concentrations in the respiratory tract.

Table 1: Representative Pharmacokinetic Parameters of a Dual-Acting Antiviral in Mice

| Parameter | Value | Species |

|---|---|---|

| Oral Bioavailability | 36% - 56% (Dose-dependent) | Mouse |

| Key Tissue of Distribution | Lung | Mouse |

| Active Form | 5'-triphosphate anabolite | Mouse |

Data derived from studies on the broad-spectrum ribonucleoside analog N4-hydroxycytidine (NHC). asm.orgasm.orgnih.gov

The metabolic stability of a drug candidate influences its half-life and dosing frequency. This compound is described as a derivative of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide. tandfonline.com In the development of similar antiviral compounds, lead candidates are often optimized to improve metabolic stability. acs.orgresearchgate.net For example, some RSV fusion inhibitors were found to be metabolically unstable in early studies, with oxidation being a primary metabolic pathway. acs.org Subsequent chemical modifications are then made to block these sites of metabolism and enhance stability. acs.org For nucleoside analog prodrugs, such as molnupiravir, the compound is designed to be rapidly cleaved in plasma to release the active antiviral agent (e.g., EIDD-1931), which is then distributed to tissues and converted by host kinases into its active triphosphate form. asm.org This conversion is a key metabolic step for efficacy.

Understanding how a compound is eliminated from the body is crucial for assessing potential toxicity and drug accumulation. While specific excretion pathway data for this compound are not detailed in the available literature, the process for similar compounds involves clearance of the parent drug and its metabolites. For systemically absorbed drugs, renal and biliary excretion are the primary routes. For inhaled neuraminidase inhibitors, a large portion of the drug acts locally in the airway and is not systemically absorbed. nih.gov

Metabolic Stability and Metabolite Identification in Pre-clinical Species

Pharmacodynamic (PD) Characterization in Animal Models

Pharmacodynamics focuses on what a drug does to the body, specifically the relationship between drug concentration and its antiviral effect.

A strong correlation between drug exposure and antiviral effect is a key goal in pre-clinical development. In mouse models of RSV and IAV infection, oral administration of dual-acting antiviral compounds has led to significant reductions in lung viral loads and alleviation of disease markers. asm.orgnih.gov Studies using a recombinant RSV expressing a luciferase reporter gene (RSV-Luc) in BALB/c mice have allowed for non-invasive in vivo imaging to monitor the pharmacodynamics of inhibitors. tandfonline.com Such studies demonstrate a dose-dependent reduction in viral replication, confirming the in vivo activity of the compounds. tandfonline.com For example, efficacy in mouse models has been demonstrated for compounds that inhibit viral replication by targeting the viral polymerase or by preventing membrane fusion. tandfonline.com

Table 2: Representative In Vivo Efficacy of a Dual-Acting Antiviral in a Mouse Model

| Virus | Animal Model | Efficacy Marker | Outcome |

|---|---|---|---|

| RSV | BALB/c Mouse | Lung Viral Load | Significant Reduction |

| Influenza A Virus (IAV) | BALB/c Mouse | Lung Viral Load | Significant Reduction |

| Influenza A Virus (IAV) | BALB/c Mouse | Disease Biomarkers | Alleviation of Symptoms |

Data derived from studies on the broad-spectrum ribonucleoside analog N4-hydroxycytidine (NHC). asm.orgnih.gov

Confirming that a drug interacts with its intended molecular target within a living system is fundamental to validating its mechanism of action. For this compound, time-of-addition assays in cell culture can pinpoint the stage of the viral life cycle that is inhibited. tandfonline.com For example, related indole (B1671886) derivatives have been shown to inhibit RSV at different stages; some act as fusion inhibitors, preventing the virus from entering the host cell, while others inhibit the replication of the viral genome by targeting the polymerase complex. tandfonline.com While direct in vivo target occupancy studies are complex and not always available, demonstrating a clear mechanism of action in vitro, combined with a dose-dependent in vivo efficacy, provides strong evidence of target engagement. researchgate.net

Correlation of Systemic/Local Compound Levels with Antiviral Efficacy Markers

Pre-clinical Drug-Drug Interaction Studies

Currently, there is a notable absence of publicly available preclinical data specifically detailing the drug-drug interaction profile of the chemical compound this compound. Extensive searches of scientific literature and databases did not yield any studies investigating its potential to act as a perpetrator or victim of pharmacokinetic or pharmacodynamic interactions with other therapeutic agents.

This lack of information encompasses key areas typically examined during preclinical development, including:

Cytochrome P450 (CYP) Enzyme Inhibition and Induction: There are no published studies evaluating the in vitro inhibitory or inductive effects of this compound on major human CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Such studies are critical for predicting the potential for this compound to alter the metabolism of co-administered drugs. For instance, the drug nirmatrelvir (B3392351) is co-administered with ritonavir, which inhibits CYP3A4 to increase the plasma concentrations of nirmatrelvir. mdpi.com

Metabolic Stability: Information regarding the in vitro metabolic stability of this compound in liver microsomes or hepatocytes is not available. These studies are fundamental to understanding its intrinsic clearance and potential for being affected by inhibitors or inducers of drug-metabolizing enzymes. For another compound, the 2-((1H-indol-3-yl) thio/sulfinyl)-N-pheny acetamide (B32628) derivative, rapid in vivo metabolism was suggested as a reason for its lack of in vivo efficacy. tandfonline.com

Interaction with Drug Transporters: There is no data on whether this compound is a substrate or inhibitor of key uptake and efflux drug transporters (e.g., P-glycoprotein, BCRP, OATPs, OATs, OCTs). Interactions with these transporters can significantly impact a drug's absorption, distribution, and elimination. For example, the antiviral drug probenecid (B1678239) has been shown to inhibit the organic anion transporter-3 (OAT3), which is essential for influenza A virus (IAV) replication. frontiersin.org

Due to the absence of specific preclinical drug-drug interaction studies for this compound, no data tables on this topic can be generated at this time. Further research is required to characterize the drug interaction potential of this compound.

Advanced Methodologies and Computational Approaches in Research of Rsv/iav in 3

Computational Chemistry and Molecular Modeling for Compound Design and Optimization

Computational chemistry and molecular modeling have become central to the rational design of potent antiviral compounds. These methods allow researchers to visualize and predict how a compound will interact with its biological targets at an atomic level, thereby guiding the synthesis of more effective derivatives.

Molecular Docking and Dynamics Simulations with Viral Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Rsv/iav-IN-3, docking studies are crucial for understanding its interaction with key viral proteins. For instance, this compound is known to target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of both RSV and IAV. Docking simulations can elucidate the specific binding site and key amino acid residues involved in the interaction, providing a structural basis for its inhibitory activity.

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted compound-target complex over time. MD simulations provide a more dynamic picture of the interaction, revealing conformational changes in both the compound and the protein that may occur upon binding. This information is vital for optimizing the compound's structure to enhance its binding affinity and residence time at the target site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related compounds with known antiviral activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for potency. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and resources required for lead optimization.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Compound-Target Complexes

While computational methods provide valuable predictions, experimental structural techniques are essential for validating these models and obtaining high-resolution information about compound-target interactions. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are powerful methods for determining the three-dimensional structure of biological macromolecules and their complexes with small molecules.

Obtaining high-resolution crystal structures of this compound bound to the RdRp of either RSV or IAV would provide definitive evidence of its binding mode. This structural information would be invaluable for structure-based drug design, allowing for the precise modification of the compound to improve its fit within the binding pocket and enhance its antiviral efficacy.

Development of Novel Reporter Assays for High-Throughput and Mechanistic Studies

To efficiently screen large libraries of compounds and to dissect the specific mechanisms of antiviral action, robust and sensitive assay systems are required. The development of novel reporter assays has been instrumental in the study of this compound. These assays often utilize genetically engineered viruses that express a reporter gene, such as luciferase or a fluorescent protein, upon successful replication.

The use of third-generation reporter virus systems enables the real-time tracking of viral replication in relevant human cell lines, such as A549 respiratory cells. By co-infecting cells with reporter strains of both RSV and IAV, it is possible to simultaneously evaluate the compound's specific and broad-spectrum antiviral activity. High-throughput screening (HTS) campaigns using these assays can rapidly identify and characterize potent inhibitors from large chemical libraries.

| Parameter | High-Throughput Screening Condition |

| Cell Line | A549 (human respiratory cells) |

| Cell Density | 3,000 cells/well (384-well plates) |

| Compound Concentration | 5 µM |

| Viral Load (MOI) | 0.1 (RSV), 0.02 (IAV) |

| Incubation Period | 48 hours |

| Readout | Luciferase activity |

| Data derived from research on third-generation reporter virus systems. |

Systems Biology Approaches to Understand Compound Impact on Host-Virus Networks

Viruses are obligate intracellular parasites that rely on the host cell's machinery for their replication. A systems biology approach seeks to understand the complex interplay between viral and host factors during infection. By integrating data from various "omics" technologies (e.g., genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of the host-virus interaction network.

Future Research Directions and Pre Clinical Translational Perspectives for Rsv/iav in 3

Unexplored Aspects of RSV/IAV-IN-3's Mechanism of Action

While this compound is known to inhibit the replication of both RSV and IAV, the precise molecular interactions and downstream effects remain partially understood. Future investigations should focus on elucidating the specific binding sites of the compound on viral or host proteins. It is known that this compound targets the viral RNA-dependent RNA polymerase, which disrupts the viral life cycle by preventing the synthesis of viral RNA. Additionally, it interferes with the interaction between viral proteins and host cell receptors, further inhibiting viral entry and replication.

A key area for exploration is the compound's potential modulation of host immune responses. RSV infection is known to alter the cytokine profile, particularly inducing higher levels of interferon-beta (IFN-β) compared to IAV, which is crucial for establishing an antiviral state. nih.gov Understanding if and how this compound influences this interferon signaling pathway, including the roles of STAT1/2, could reveal additional mechanisms of its antiviral activity. nih.gov Furthermore, investigating its impact on the formation of syncytia, a hallmark of RSV infection where infected cells fuse, could provide valuable insights. campus.sanofi The interaction between RSV and IAV can be complex, with some studies suggesting prior RSV infection can inhibit IAV replication through interferon-mediated pathways. nih.govnih.gov Conversely, other studies indicate that IAV infection followed by RSV can lead to higher IAV viral loads and increased disease severity in animal models. mdpi.commdpi.com Elucidating how this compound navigates this intricate interplay is a critical next step.

Potential for Broader Antiviral Spectrum Beyond RSV and IAV

Given the shared replication strategies among many RNA viruses, it is plausible that this compound could exhibit efficacy against other respiratory pathogens. Future research should systematically screen the compound against a panel of respiratory viruses, including other paramyxoviruses like human parainfluenza virus (hPIV), and other RNA viruses such as rhinoviruses and coronaviruses, including SARS-CoV-2. biorxiv.orgresearchgate.net The development of hybrid viral particles containing components of both RSV and IAV has been observed in cell cultures, potentially broadening the tropism of IAV. oup.comresearchgate.net Investigating the effect of this compound on the formation and infectivity of such hybrid particles is warranted. researchgate.net

The search for broad-spectrum antivirals is a high priority in pandemic preparedness. oup.combiorxiv.org A compound like this compound, if proven effective against a wider range of viruses, would be a significant asset. biorxiv.org Studies could explore its activity against different strains of IAV, including avian influenza strains, to assess its potential for pandemic influenza preparedness. biorxiv.org

Innovative Delivery Systems for Pre-clinical Evaluation

Effective delivery of this compound to the primary site of infection in the respiratory tract is crucial for its therapeutic success. Research into innovative delivery systems is essential for pre-clinical evaluation.

Potential Delivery Systems for this compound:

| Delivery System | Description | Potential Advantages |

| Hydrogels | Three-dimensional polymer networks that can encapsulate the drug for controlled release. nih.gov | Biocompatible, biodegradable, and allows for sustained local delivery, potentially enhancing efficacy and minimizing systemic exposure. nih.gov |

| Nanoparticles | Including lipid nanoparticles (LNPs) and polymeric nanoparticles, which can be engineered to target specific cells or tissues. | Can improve the solubility and stability of the compound, facilitate targeted delivery to infected epithelial cells, and enhance cellular uptake. |

| Aerosolized Formulations | Direct delivery to the lungs via inhalation. | Maximizes drug concentration at the site of infection, reduces systemic side effects, and allows for non-invasive administration. |

These delivery systems should be evaluated for their ability to maintain the compound's stability, control its release profile, and effectively target respiratory epithelial cells. nih.gov Pre-clinical studies in relevant animal models will be necessary to assess the in vivo efficacy and biodistribution of these formulations.

Strategic Considerations for Further Pre-clinical Development and Optimization

The transition of this compound from a promising hit compound to a clinical candidate requires a strategic and systematic approach to pre-clinical development.

Key Pre-clinical Development Strategies:

| Strategy | Description | Key Considerations |

| Lead Optimization | Systematic synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties. | Introduction of different functional groups to enhance binding affinity and optimize lipophilicity for better cell permeability and solubility. |

| In Vivo Efficacy Studies | Evaluation in relevant animal models of RSV and IAV infection, including co-infection models. mdpi.commdpi.com | Assessment of key endpoints such as viral load reduction, improvement in clinical signs (e.g., weight loss), and reduction in lung pathology. mdpi.com |

| Pharmacokinetic Profiling | Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Understanding the compound's half-life, bioavailability, and metabolic stability is crucial for determining appropriate dosing regimens. |

| Resistance Profiling | In vitro selection of resistant viruses to identify potential resistance mutations. | This information is vital for predicting the long-term durability of the antiviral agent. |

Mouse models are commonly used for studying RSV and IAV infections and co-infections, providing valuable data on disease pathogenesis and the efficacy of antiviral interventions. mdpi.commdpi.comnih.gov

Integration of Omics Data for Comprehensive Pre-clinical Profiling

A systems biology approach, integrating various "omics" data, can provide a comprehensive understanding of the effects of this compound and guide its pre-clinical development.

Omics Approaches for Pre-clinical Profiling:

| Omics Field | Application | Potential Insights |

| Transcriptomics | Analysis of gene expression changes in host cells upon viral infection and treatment with this compound. researchgate.net | Identification of host pathways modulated by the compound, such as innate immune signaling and inflammatory responses. researchgate.netbiorxiv.org |

| Proteomics | Study of the protein expression profile in response to infection and treatment. | Elucidation of changes in host and viral protein levels, and identification of direct protein targets of the compound. |

| Metabolomics | Analysis of metabolic changes in host cells, as viral replication is known to alter cellular metabolism. researchgate.netresearchgate.net | Understanding how the compound affects virus-induced metabolic reprogramming and identifying potential metabolic biomarkers of treatment response. researchgate.netresearchgate.net |

By integrating these multi-omics datasets, researchers can build a detailed picture of the compound's mechanism of action, identify potential biomarkers for efficacy, and gain a deeper understanding of the host-pathogen interactions during co-infection and treatment. researchgate.netcytokinesociety.org This comprehensive pre-clinical profile will be invaluable for making informed decisions about the future clinical development of this compound.

Q & A

Q. How should researchers ensure the reliability of this compound’s antiviral activity data in high-throughput screens?

- Methodological Answer : Implement Z’-factor validation to assess assay robustness (>0.5 indicates suitability). Include intra-plate controls (positive/negative inhibitors) and inter-plate normalization. Use automated liquid handlers to minimize variability. Perform outlier detection (e.g., Grubbs’ test) and exclude non-conforming replicates .

Ethical and Reproducibility Considerations

Q. What metadata standards are essential for sharing this compound research data?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include persistent identifiers (e.g., DOI) for datasets, detailed experimental protocols (e.g., cell culture conditions, viral strains), and raw data files (e.g., fluorescence readings, sequencing reads). Use repositories like Zenodo or Gene Expression Omnibus .

Q. How can researchers mitigate bias in this compound’s preclinical efficacy evaluations?

- Methodological Answer : Employ blinding during data collection and analysis. Pre-register study protocols (e.g., on Open Science Framework) to define endpoints a priori. Use independent replication cohorts and report negative results transparently. Disclose funding sources and potential conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.